molecular formula C8H8O3 B561747 1,2,3,6-Tetrahydrophthalic Anhydride-3,3,4,5,6,6-d6 CAS No. 89614-23-3

1,2,3,6-Tetrahydrophthalic Anhydride-3,3,4,5,6,6-d6

Cat. No. B561747
Key on ui cas rn: 89614-23-3
M. Wt: 158.186
InChI Key: KMOUUZVZFBCRAM-TZCZJOIZSA-N
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Patent
US05237074

Procedure details

3Me--THPA was produced by the liquid phase aeration method. Thus, the air in a 300 ml four-necked flask similar to the one used in Example 5 was replaced with nitrogen and, then, the flask was charged with 98 g of maleic anhydride, 300 ppm of p-tert-butylcatechol by way of auxiliary polymerization inhibitor and 800 ppm of dilauryl thiodipropionate by way of auxiliary polymerization inhibitor and the charge was melted at 60° C. Then, the internal atmosphere of the reaction system was replaced with nitrogen gas, and thereafter nitrogen gas containing 1 volume % of oxygen was passed into the reaction mixture at a rate of 5 ml/min throughout the reaction. Under this atmosphere, 374 g of crude trans-1,3-pentadiene of the same composition as that used in Example 1 was continuously added at 60° C. for 4 hours. Major portion of unreactive fractions was distilled off from the reaction mixture in the course of reaction. Thereafter, the reaction mixture was treated in the same manner as in Example 5 to give 164 g of 3Me--THPA. The investigation revealed no gels in the product.
Quantity
98 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
374 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:7])[O:6][C:4](=[O:5])[CH:3]=[CH:2]1.[C:8]([C:12]1C=C(O)C(=C[CH:18]=1)O)(C)(C)[CH3:9].S(CCC(OCCCCCCCCCCCC)=O)CCC(OCCCCCCCCCCCC)=O.O=O.C=C/C=C/C>>[CH2:9]1[CH:2]2[C:1]([O:6][C:4](=[O:5])[CH:3]2[CH2:18][CH:12]=[CH:8]1)=[O:7]

Inputs

Step One
Name
Quantity
98 g
Type
reactant
Smiles
C1(\C=C/C(=O)O1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C=1C=C(C(O)=CC1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(CCC(=O)OCCCCCCCCCCCC)CCC(=O)OCCCCCCCCCCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Three
Name
Quantity
374 g
Type
reactant
Smiles
C=C\C=C\C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Thus, the air in a 300 ml four-necked flask similar to the one used in Example 5
CUSTOM
Type
CUSTOM
Details
was passed into the reaction mixture at a rate of 5 ml/min throughout the reaction
ADDITION
Type
ADDITION
Details
was continuously added at 60° C. for 4 hours
Duration
4 h
DISTILLATION
Type
DISTILLATION
Details
Major portion of unreactive fractions was distilled off from the reaction mixture in the course of reaction
ADDITION
Type
ADDITION
Details
Thereafter, the reaction mixture was treated in the same manner as in Example 5

Outcomes

Product
Name
Type
product
Smiles
C1C=CCC2C1C(=O)OC2=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05237074

Procedure details

3Me--THPA was produced by the liquid phase aeration method. Thus, the air in a 300 ml four-necked flask similar to the one used in Example 5 was replaced with nitrogen and, then, the flask was charged with 98 g of maleic anhydride, 300 ppm of p-tert-butylcatechol by way of auxiliary polymerization inhibitor and 800 ppm of dilauryl thiodipropionate by way of auxiliary polymerization inhibitor and the charge was melted at 60° C. Then, the internal atmosphere of the reaction system was replaced with nitrogen gas, and thereafter nitrogen gas containing 1 volume % of oxygen was passed into the reaction mixture at a rate of 5 ml/min throughout the reaction. Under this atmosphere, 374 g of crude trans-1,3-pentadiene of the same composition as that used in Example 1 was continuously added at 60° C. for 4 hours. Major portion of unreactive fractions was distilled off from the reaction mixture in the course of reaction. Thereafter, the reaction mixture was treated in the same manner as in Example 5 to give 164 g of 3Me--THPA. The investigation revealed no gels in the product.
Quantity
98 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
374 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:7])[O:6][C:4](=[O:5])[CH:3]=[CH:2]1.[C:8]([C:12]1C=C(O)C(=C[CH:18]=1)O)(C)(C)[CH3:9].S(CCC(OCCCCCCCCCCCC)=O)CCC(OCCCCCCCCCCCC)=O.O=O.C=C/C=C/C>>[CH2:9]1[CH:2]2[C:1]([O:6][C:4](=[O:5])[CH:3]2[CH2:18][CH:12]=[CH:8]1)=[O:7]

Inputs

Step One
Name
Quantity
98 g
Type
reactant
Smiles
C1(\C=C/C(=O)O1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C=1C=C(C(O)=CC1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(CCC(=O)OCCCCCCCCCCCC)CCC(=O)OCCCCCCCCCCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Three
Name
Quantity
374 g
Type
reactant
Smiles
C=C\C=C\C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Thus, the air in a 300 ml four-necked flask similar to the one used in Example 5
CUSTOM
Type
CUSTOM
Details
was passed into the reaction mixture at a rate of 5 ml/min throughout the reaction
ADDITION
Type
ADDITION
Details
was continuously added at 60° C. for 4 hours
Duration
4 h
DISTILLATION
Type
DISTILLATION
Details
Major portion of unreactive fractions was distilled off from the reaction mixture in the course of reaction
ADDITION
Type
ADDITION
Details
Thereafter, the reaction mixture was treated in the same manner as in Example 5

Outcomes

Product
Name
Type
product
Smiles
C1C=CCC2C1C(=O)OC2=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05237074

Procedure details

3Me--THPA was produced by the liquid phase aeration method. Thus, the air in a 300 ml four-necked flask similar to the one used in Example 5 was replaced with nitrogen and, then, the flask was charged with 98 g of maleic anhydride, 300 ppm of p-tert-butylcatechol by way of auxiliary polymerization inhibitor and 800 ppm of dilauryl thiodipropionate by way of auxiliary polymerization inhibitor and the charge was melted at 60° C. Then, the internal atmosphere of the reaction system was replaced with nitrogen gas, and thereafter nitrogen gas containing 1 volume % of oxygen was passed into the reaction mixture at a rate of 5 ml/min throughout the reaction. Under this atmosphere, 374 g of crude trans-1,3-pentadiene of the same composition as that used in Example 1 was continuously added at 60° C. for 4 hours. Major portion of unreactive fractions was distilled off from the reaction mixture in the course of reaction. Thereafter, the reaction mixture was treated in the same manner as in Example 5 to give 164 g of 3Me--THPA. The investigation revealed no gels in the product.
Quantity
98 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
374 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:7])[O:6][C:4](=[O:5])[CH:3]=[CH:2]1.[C:8]([C:12]1C=C(O)C(=C[CH:18]=1)O)(C)(C)[CH3:9].S(CCC(OCCCCCCCCCCCC)=O)CCC(OCCCCCCCCCCCC)=O.O=O.C=C/C=C/C>>[CH2:9]1[CH:2]2[C:1]([O:6][C:4](=[O:5])[CH:3]2[CH2:18][CH:12]=[CH:8]1)=[O:7]

Inputs

Step One
Name
Quantity
98 g
Type
reactant
Smiles
C1(\C=C/C(=O)O1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C=1C=C(C(O)=CC1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(CCC(=O)OCCCCCCCCCCCC)CCC(=O)OCCCCCCCCCCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Three
Name
Quantity
374 g
Type
reactant
Smiles
C=C\C=C\C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Thus, the air in a 300 ml four-necked flask similar to the one used in Example 5
CUSTOM
Type
CUSTOM
Details
was passed into the reaction mixture at a rate of 5 ml/min throughout the reaction
ADDITION
Type
ADDITION
Details
was continuously added at 60° C. for 4 hours
Duration
4 h
DISTILLATION
Type
DISTILLATION
Details
Major portion of unreactive fractions was distilled off from the reaction mixture in the course of reaction
ADDITION
Type
ADDITION
Details
Thereafter, the reaction mixture was treated in the same manner as in Example 5

Outcomes

Product
Name
Type
product
Smiles
C1C=CCC2C1C(=O)OC2=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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